molecular formula C10H13NO B3240460 2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol CAS No. 143620-35-3

2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol

Cat. No. B3240460
CAS RN: 143620-35-3
M. Wt: 163.22 g/mol
InChI Key: XAYSUBWUWJHGFD-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol, also known as THB, is a naturally occurring molecule found in many plants, including the popular medicinal herb Valeriana officinalis, commonly referred to as valerian. THB is a chemical compound with a variety of medicinal properties and applications in scientific research.

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

  • Benzodiazepine Analogues : The review by Földesi, Volk, and Milen (2018) on 2,3-benzodiazepines highlights the significance of these compounds in developing new medicines. The study explores various diazepine and triazepine derivatives synthesized by replacing the benzene ring with five-membered nitrogen heterocycles. This modification has led to new compounds with significant biological efficacy, underscoring the potential for discovering treatments for diseases currently lacking effective remedies, such as certain cancers, and combating antibiotic-resistant pathogens (Földesi, Volk, & Milen, 2018).

Pharmacology and Therapeutics

  • Azepine Derivatives : Kaur, Garg, Malhi, and Sohal (2021) reviewed the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine and its derivatives. These compounds exhibit great pharmacological and therapeutic implications, emphasizing the need for more research into their biological effects. The review suggests that N-containing seven-membered heterocycles like azepines still offer vast potential for therapeutic applications (Kaur, Garg, Malhi, & Sohal, 2021).

Synthesis and Utilities

  • Synthetic Approaches : Ibrahim (2011) discusses the synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo(1,5)diazepines. This review underlines the methods developed for synthesizing these compounds and their biological applications, offering insights into the broad applicability and potential of such heterocyclic compounds in medicinal chemistry (Ibrahim, 2011).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-3-1-2-8-4-6-11-7-5-9(8)10/h1-3,11-12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYSUBWUWJHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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